![molecular formula C7H19Br3N2 B13460833 (2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide](/img/structure/B13460833.png)
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide is a chemical compound that belongs to the class of amines. It is characterized by the presence of a bromoethyl group and a dimethylaminoethyl group attached to a methylamine backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide typically involves the reaction of 2-bromoethylamine with 2-(dimethylamino)ethylamine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or distillation to remove impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions may produce corresponding oxides.
Applications De Recherche Scientifique
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylaminoethyl group can also interact with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethyl ether: Used in the manufacture of pharmaceuticals and crown ethers.
2-(Dimethylamino)ethyl methacrylate: Used in the production of polymers with applications in drug delivery and tissue engineering.
Uniqueness
(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form covalent bonds with nucleophilic sites makes it particularly useful in biological and medicinal chemistry.
Propriétés
Formule moléculaire |
C7H19Br3N2 |
|---|---|
Poids moléculaire |
370.95 g/mol |
Nom IUPAC |
N'-(2-bromoethyl)-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide |
InChI |
InChI=1S/C7H17BrN2.2BrH/c1-9(2)6-7-10(3)5-4-8;;/h4-7H2,1-3H3;2*1H |
Clé InChI |
IHOPDROVOCYFMB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)CCBr.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


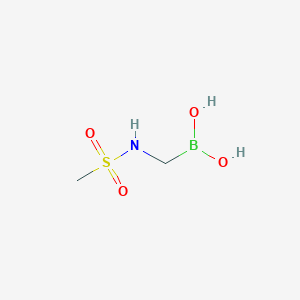

![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
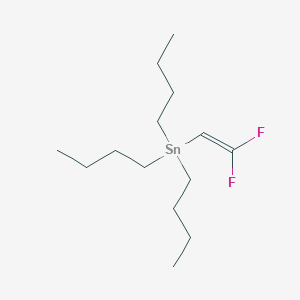
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
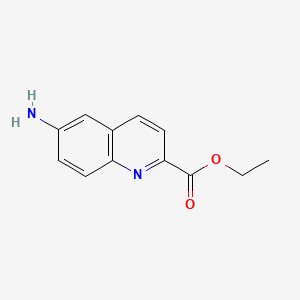
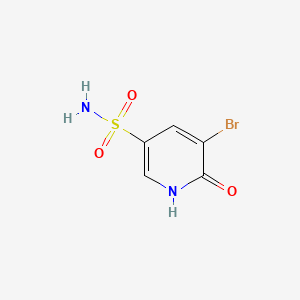
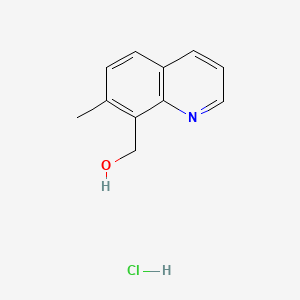
![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
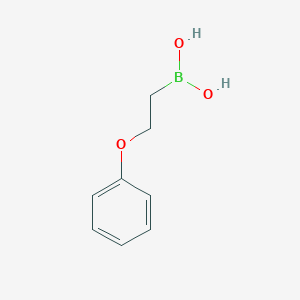
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13460815.png)
![Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B13460816.png)


